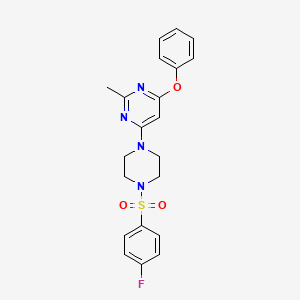

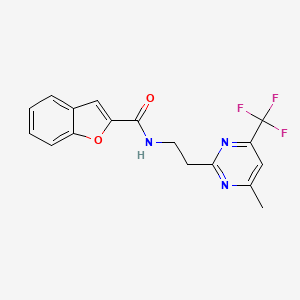

![molecular formula C9H11F6N3O B3019841 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 2044713-72-4](/img/structure/B3019841.png)

2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol" is a chemical that features a pyrazole ring, a common motif in medicinal chemistry due to its resemblance to the adenine moiety of ATP, making it relevant for the design of kinase inhibitors and other biologically active compounds. The presence of amino and isopropyl groups on the pyrazole ring, along with a hexafluoropropanol moiety, suggests potential for diverse chemical reactivity and interactions.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 5-amino-4,5-dihydro-1H-pyrazol-1-yl propannitrile derivatives is reported to be efficiently conducted by treating 2-aryllydene malononitriles with dicyanodiamide in n-pentanol or 2-cyanoethyl-hydrazine in methanol, yielding good product yields . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction methods. For example, the crystal and molecular structure of a related compound, 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, was determined, revealing intramolecular hydrogen bonding and the tautomeric form of the 3-pyrazolone ring in the solid state . This information is valuable for understanding the potential molecular conformations and interactions of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, the reaction of 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole with different electrophiles results in differing regiochemistry, yielding amide and thiourea products or carboxylic acid amides depending on the electrophile used . This suggests that the amino group on the pyrazole ring of the compound could be a site for selective chemical modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the presence of hydrogen bonding in the crystal structure can affect the melting point and solubility of the compound . The hexafluoropropanol group in the compound is likely to contribute to its hydrophobicity and could affect its volatility due to the presence of fluorine atoms. The amino group may increase solubility in polar solvents and provide sites for potential protonation or interaction with other molecules.

Scientific Research Applications

Catalytic Synthesis and Antioxidant Properties

Research by Prabakaran, Manivarman, and Bharanidharan (2021) discusses the catalytic synthesis of novel chalcone derivatives, including pyrazole-based compounds, demonstrating potent antioxidant activities. These compounds were synthesized using TiO2-ZnS in ethanol under reflux conditions. Their antioxidant capabilities were validated through in vitro assays against DPPH, supported by ADMET, QSAR, and molecular docking studies. This highlights the compound's potential as an antioxidant agent, with molecular interactions indicating strong hydrogen connections with protein tyrosine kinase enzymes G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021.

Material Science and Coordination Chemistry

Antimicrobial and Anticancer Agents

Research on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives by Hafez, El-Gazzar, and Al-Hussain (2016) showcases the synthesis and evaluation of these compounds as potential antimicrobial and anticancer agents. The study indicates that specific derivatives exhibited higher anticancer activity than doxorubicin, a reference drug, alongside significant antimicrobial properties. This underlines the broad therapeutic potential of pyrazole derivatives in developing new treatments for cancer and infections H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016.

Future Directions

properties

IUPAC Name |

2-(5-amino-1-propan-2-ylpyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F6N3O/c1-4(2)18-6(16)5(3-17-18)7(19,8(10,11)12)9(13,14)15/h3-4,19H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFBBILBFJPTNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C(C(F)(F)F)(C(F)(F)F)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F6N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

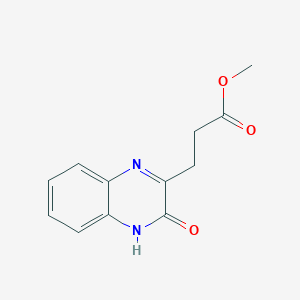

![5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3019763.png)

![7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B3019766.png)

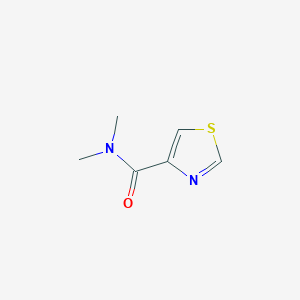

![(Z)-5-((3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B3019767.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3019771.png)

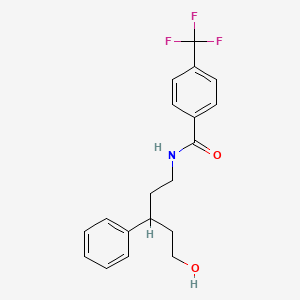

![4-[6-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B3019776.png)